molecular formula C14H14FNO2S B263508 N-ethyl-3-fluoro-N-phenylbenzenesulfonamide

N-ethyl-3-fluoro-N-phenylbenzenesulfonamide

Cat. No. B263508
M. Wt: 279.33 g/mol
InChI Key: IBANYYDYAKZVFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-3-fluoro-N-phenylbenzenesulfonamide (EFNS) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFNS is a sulfonamide derivative and is widely used in research as a tool to understand the mechanisms of action of various biological processes.

Mechanism of Action

N-ethyl-3-fluoro-N-phenylbenzenesulfonamide acts as an inhibitor of various ion channels and enzymes. It has been shown to inhibit the activity of voltage-gated potassium channels, which are important for regulating the excitability of neurons. N-ethyl-3-fluoro-N-phenylbenzenesulfonamide has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
N-ethyl-3-fluoro-N-phenylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the release of neurotransmitters such as glutamate and acetylcholine, which are important for synaptic transmission. N-ethyl-3-fluoro-N-phenylbenzenesulfonamide has also been shown to decrease the activity of carbonic anhydrase, which can lead to alterations in acid-base balance in the body.

Advantages and Limitations for Lab Experiments

N-ethyl-3-fluoro-N-phenylbenzenesulfonamide has several advantages as a research tool. It is relatively easy to synthesize and is readily available. N-ethyl-3-fluoro-N-phenylbenzenesulfonamide is also highly selective for its target ion channels and enzymes, making it a useful tool for studying specific biological processes. However, N-ethyl-3-fluoro-N-phenylbenzenesulfonamide has some limitations as a research tool. It can be toxic at high concentrations, and its effects can be difficult to interpret due to its complex mechanism of action.

Future Directions

There are several future directions for research on N-ethyl-3-fluoro-N-phenylbenzenesulfonamide. One potential area of research is the development of more selective and potent N-ethyl-3-fluoro-N-phenylbenzenesulfonamide derivatives that can be used to study specific biological processes. Another potential area of research is the development of N-ethyl-3-fluoro-N-phenylbenzenesulfonamide-based drugs for the treatment of various diseases, such as epilepsy and cancer. Additionally, further research is needed to fully understand the mechanism of action of N-ethyl-3-fluoro-N-phenylbenzenesulfonamide and its potential applications in various fields.
Conclusion:
In conclusion, N-ethyl-3-fluoro-N-phenylbenzenesulfonamide is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. N-ethyl-3-fluoro-N-phenylbenzenesulfonamide has been widely used as a research tool to understand the mechanisms of action of various biological processes. It acts as an inhibitor of various ion channels and enzymes and has several biochemical and physiological effects. N-ethyl-3-fluoro-N-phenylbenzenesulfonamide has several advantages as a research tool, but also has some limitations. There are several future directions for research on N-ethyl-3-fluoro-N-phenylbenzenesulfonamide, including the development of more selective and potent N-ethyl-3-fluoro-N-phenylbenzenesulfonamide derivatives and the development of N-ethyl-3-fluoro-N-phenylbenzenesulfonamide-based drugs for the treatment of various diseases.

Synthesis Methods

N-ethyl-3-fluoro-N-phenylbenzenesulfonamide can be synthesized through a multistep process, starting with the reaction between aniline and sodium nitrite to form diazonium salt. The diazonium salt is then reacted with potassium fluoride to form the corresponding aryl fluoride. This aryl fluoride is then reacted with N-ethylbenzenesulfonamide in the presence of a palladium catalyst to form N-ethyl-3-fluoro-N-phenylbenzenesulfonamide.

Scientific Research Applications

N-ethyl-3-fluoro-N-phenylbenzenesulfonamide has been widely used as a research tool to understand the mechanisms of action of various biological processes. It has been used to study the role of ion channels in synaptic transmission, the mechanism of action of neurotransmitters, and the regulation of ion channels in the nervous system. N-ethyl-3-fluoro-N-phenylbenzenesulfonamide has also been used to study the role of various enzymes in biochemical pathways and the mechanism of action of various drugs.

properties

Product Name

N-ethyl-3-fluoro-N-phenylbenzenesulfonamide

Molecular Formula

C14H14FNO2S

Molecular Weight

279.33 g/mol

IUPAC Name

N-ethyl-3-fluoro-N-phenylbenzenesulfonamide

InChI

InChI=1S/C14H14FNO2S/c1-2-16(13-8-4-3-5-9-13)19(17,18)14-10-6-7-12(15)11-14/h3-11H,2H2,1H3

InChI Key

IBANYYDYAKZVFG-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)F

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)F

Origin of Product

United States

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